Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Overview
Description
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a biphenyl and dihydroisoxazole moiety. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.
Preparation Methods
The synthesis of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. This reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the nucleophilic addition-elimination mechanism . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: In biological studies, it can be used to modify peptides and proteins, aiding in the study of their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves the stabilization of the carbamate group through resonance. The tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack. Upon deprotection, the carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar compounds include:
Phenylmethoxycarbonyl (Cbz) derivatives: These compounds also serve as protecting groups for amines but require stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl) derivatives: These are used in peptide synthesis and can be removed under basic conditions, providing an orthogonal protection strategy.
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Biological Activity
Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including data from various studies and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H25NO3
- Molecular Weight : 327.42 g/mol
- CAS Number : 1426129-50-1
The structure features a tert-butyl group, a biphenyl moiety, and an isoxazole ring, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of biphenyl and isoxazole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in bacteria.
Compound | Activity | Target Organism | Reference |
---|---|---|---|
Compound 1 | Moderate | Mycobacterium tuberculosis | |
Compound 2 | High | Staphylococcus aureus |
Antioxidant Properties
Research has also highlighted the antioxidant potential of related compounds. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The presence of the biphenyl structure is often associated with enhanced radical scavenging activity.
Enzyme Inhibition
Some studies have reported that compounds with similar structures can inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of isoxazole. The findings suggested that modifications to the isoxazole ring could enhance activity against resistant strains of bacteria. Notably, the compound demonstrated significant bactericidal effects at concentrations as low as 10 µg/mL against certain strains of Mycobacterium tuberculosis .
Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways and inhibiting apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the biphenyl or isoxazole rings can lead to significant changes in potency and selectivity for biological targets.
Substituent Position | Modification | Effect on Activity |
---|---|---|
C3 | Methyl | Increased potency |
C4 | Hydroxyl | Enhanced solubility |
Properties
IUPAC Name |
tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIKEDPOOJYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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